tert-Butyl 2-(methylamino)ethylcarbamate
Overview
Description
tert-Butyl 2-(methylamino)ethylcarbamate is an organic compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(methylamino)ethylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-(methylamino)ethanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(methylamino)ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-(methylamino)ethanol and tert-butanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine may yield a substituted carbamate.
Hydrolysis: The major products are 2-(methylamino)ethanol and tert-butanol.
Scientific Research Applications
tert-Butyl 2-(methylamino)ethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl 2-(methylamino)ethylcarbamate exerts its effects is primarily through its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the methyl group on the aminoethyl chain.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyl group instead of a methylamino group.
Uniqueness
tert-Butyl 2-(methylamino)ethylcarbamate is unique due to the presence of both the tert-butyl and methylamino groups, which provide specific reactivity and steric properties that are valuable in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGBMHXVRSFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392464 | |
Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122734-32-1 | |
Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the novel aspect of the synthetic method described for tert-Butyl 2-(methylamino)ethylcarbamate?
A1: The abstract highlights that the described two-step synthesis offers a more efficient and environmentally friendly approach compared to prior methods. The improved yield of both reaction steps, combined with reduced cost and waste generation, makes this method advantageous for industrial-scale production of this compound [].
Q2: Could you provide a more detailed explanation of the two reaction steps involved in this synthesis?
A2: Certainly. The synthesis begins with N-Boc-ethylenediamine (N-tert-butoxycarbonyl-1,2-ethanediamine) as the starting material. In the first step, it undergoes a reductive reaction with paraformaldehyde in the presence of an acid catalyst and an organic solvent at reflux temperature. This leads to the formation of 2-(N-tert-butoxycarbonylamino)ethyl isocyanide. The second step involves the reduction of the isocyanide intermediate using sodium borohydride (NaBH4) in an aprotic solvent at a controlled temperature (20-30°C). This final reduction yields the desired product, this compound [].
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